molecular formula C7H6F3NO2S B12862172 4-(Difluoromethylsulphonyl)-2-fluoroaniline

4-(Difluoromethylsulphonyl)-2-fluoroaniline

Cat. No.: B12862172
M. Wt: 225.19 g/mol
InChI Key: NSHYTOOADGLXEH-UHFFFAOYSA-N
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Description

4-(Difluoromethylsulphonyl)-2-fluoroaniline is an organic compound that features a difluoromethylsulfonyl group and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethylsulphonyl)-2-fluoroaniline typically involves the introduction of the difluoromethylsulfonyl group to a fluorinated aniline derivative. One common method is the reaction of 2-fluoroaniline with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to enhance the efficiency and safety of the synthesis process. Additionally, the use of alternative reagents and catalysts that are more environmentally friendly and economically viable is often explored in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethylsulphonyl)-2-fluoroaniline can undergo various types of chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(Difluoromethylsulphonyl)-2-fluoroaniline has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound can be utilized in the development of pesticides and herbicides due to its bioactive properties.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.

    Biological Research: The compound can be used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4-(Difluoromethylsulphonyl)-2-fluoroaniline involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can affect various biochemical pathways, making the compound useful in drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethylsulphonyl)-2-fluoroaniline
  • 4-(Difluoromethylsulphonyl)-2-chloroaniline
  • 4-(Difluoromethylsulphonyl)-2-bromoaniline

Uniqueness

4-(Difluoromethylsulphonyl)-2-fluoroaniline is unique due to the presence of both the difluoromethylsulfonyl group and the fluorine atom on the aniline ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The specific arrangement of these functional groups also enhances the compound’s potential for various applications in scientific research and industry.

Properties

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.19 g/mol

IUPAC Name

4-(difluoromethylsulfonyl)-2-fluoroaniline

InChI

InChI=1S/C7H6F3NO2S/c8-5-3-4(1-2-6(5)11)14(12,13)7(9)10/h1-3,7H,11H2

InChI Key

NSHYTOOADGLXEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)F)F)N

Origin of Product

United States

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